3-Chloro-2-fluorobenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO2S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRQNYQIFFLGIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380863 | |

| Record name | 3-Chloro-2-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-48-0 | |

| Record name | 3-Chloro-2-fluorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-fluorobenzenesulfonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-2-fluorobenzenesulfonyl chloride CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of 3-Chloro-2-fluorobenzenesulfonyl chloride, a key intermediate in pharmaceutical and chemical synthesis. The information is compiled from various chemical suppliers and databases.

Chemical Identity and Properties

CAS Number: 351003-48-0[1][2][3]

Molecular Formula: C₆H₃Cl₂FO₂S[1][2][3]

Molecular Weight: 229.06 g/mol [1][2]

This compound is a halogenated aromatic sulfonyl chloride, which is utilized as a building block in organic synthesis. It is recognized for its role as a pharmaceutical intermediate.[2] The substance typically appears as a colorless to light orange or yellow clear liquid.[2]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Density | 1.584 g/mL at 25 °C | [1][2][4] |

| Boiling Point | 287 °C | [2][4] |

| Refractive Index | n20/D 1.5540 | [1][2][4] |

| Flash Point | >230 °F (>110 °C) - closed cup | [1][4] |

| Solubility | Hydrolyzes in water | [2][4] |

| Purity | Typically >97% or >98% | [1] |

Safety and Handling

This compound is classified as a corrosive substance.[1][2] It is known to cause severe skin burns and eye damage.[1] The material is also sensitive to moisture.[2]

Hazard Statements:

-

H290: May be corrosive to metals.

-

H314: Causes severe skin burns and eye damage.[1]

Precautionary Measures:

-

It is recommended to wear protective gloves, clothing, eye, and face protection when handling this chemical.[1]

-

Store under an inert gas, such as nitrogen or argon, at temperatures between 2-8°C.[2]

-

In case of spillage, it should be absorbed to prevent material damage.

Note on Advanced Technical Data: Detailed experimental protocols for the synthesis or use of this compound, as well as specific signaling pathway diagrams involving this compound, are not publicly available in general chemical databases. Such information is typically found in specialized scientific literature or proprietary research and is beyond the scope of this general technical summary.

References

An In-depth Technical Guide to 3-Chloro-2-fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-fluorobenzenesulfonyl chloride, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document outlines its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and relevant safety information.

Core Molecular Information

This compound is an aromatic organic compound notable for its trifunctional substitution on the benzene ring, which includes chloro, fluoro, and sulfonyl chloride groups. These features make it a versatile building block in medicinal chemistry and organic synthesis.

Molecular Structure and Weight

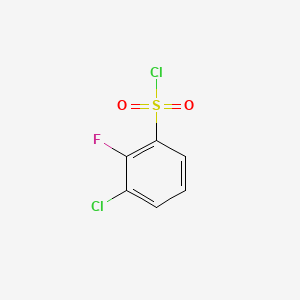

The structure of this compound is characterized by a benzene ring substituted at positions 1, 2, and 3. The sulfonyl chloride group is at position 1, a fluorine atom at position 2, and a chlorine atom at position 3.

Caption: Molecular structure of this compound.

The molecular weight of this compound is 229.06 g/mol .[1][2][3]

Physicochemical and Identification Data

The key properties and identifiers for this compound are summarized in the tables below for easy reference.

Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 351003-48-0 | [1][2][4] |

| Molecular Formula | C₆H₃Cl₂FO₂S | [2][3][4] |

| Molecular Weight | 229.06 g/mol | [1][2][3] |

| InChI Key | LIRQNYQIFFLGIE-UHFFFAOYSA-N | [1][4] |

| SMILES String | Fc1c(Cl)cccc1S(Cl)(=O)=O | [1] |

Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid/solid | [3][5] |

| Density | 1.584 g/mL at 25 °C | [1][3][5] |

| Boiling Point | ~287 °C | [3][5] |

| Melting Point | ~82-83 °C | [5] |

| Refractive Index | n20/D 1.5540 | [1][3][5] |

| Flash Point | >110 °C (>230 °F) | [1][3][5] |

| Solubility | Hydrolyzes in water; Soluble in common organic solvents | [3][5] |

Synthesis and Experimental Protocol

This compound is typically synthesized from its corresponding aniline precursor, 3-chloro-2-fluoroaniline, via a Sandmeyer-type reaction. The process involves the diazotization of the aniline followed by a copper-catalyzed chlorosulfonylation.

Synthesis Workflow

The overall transformation involves two main stages: the formation of a diazonium salt from the aniline precursor, followed by the substitution of the diazonium group with a sulfonyl chloride group.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of arylsulfonyl chlorides from anilines.

Materials:

-

3-Chloro-2-fluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Glacial Acetic Acid

-

Sulfur Dioxide (SO₂) gas

-

Copper(I) Chloride (CuCl)

-

Deionized Water

-

Ice

-

Diethyl Ether or Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Preparation of the Diazonium Salt:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 3-chloro-2-fluoroaniline.

-

Add a mixture of concentrated hydrochloric acid and water, and cool the resulting slurry to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure complete diazotization.

-

-

Preparation of the Catalyst Solution:

-

In a separate, larger reaction vessel, place glacial acetic acid and cool it in an ice bath.

-

Bubble sulfur dioxide gas through the acetic acid until the solution is saturated.

-

Add copper(I) chloride to the solution. Continue bubbling SO₂ until the copper salt dissolves and the solution turns blue-green. Maintain the temperature at approximately 10 °C.

-

-

Chlorosulfonylation Reaction:

-

Slowly add the cold diazonium salt solution prepared in step 1 to the catalyst solution from step 2 over a period of 30-60 minutes. Vigorous nitrogen evolution will be observed.

-

Maintain the reaction temperature below 15 °C throughout the addition.

-

Once the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours while gradually warming to room temperature.

-

-

Work-up and Purification:

-

Pour the reaction mixture onto crushed ice and water.

-

Extract the aqueous mixture with a suitable organic solvent like diethyl ether or dichloromethane.

-

Combine the organic extracts and wash them sequentially with water and then carefully with a saturated sodium bicarbonate solution to neutralize excess acid (Caution: CO₂ evolution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation if necessary.

-

Applications in Research and Development

This compound is primarily utilized as an intermediate in organic synthesis. Its reactivity allows for the introduction of the 3-chloro-2-fluorophenylsulfonyl moiety into various molecules. Key applications include:

-

Pharmaceutical Synthesis: It serves as a precursor for creating complex sulfonamides and sulfonate esters, which are common functional groups in many biologically active compounds.

-

Agrochemicals: The compound is used in the development of novel herbicides and pesticides.[5]

-

Material Science: It can be used in the synthesis of specialty polymers and dyes.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Hazard Summary

| Hazard Statement | GHS Code | Pictogram |

| Causes severe skin burns and eye damage | H314 | GHS05 |

| May be corrosive to metals | H290 | GHS05 |

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) due to its sensitivity to moisture.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and oxidizing agents.

References

An In-depth Technical Guide to the Synthesis and Purification of 3-Chloro-2-fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-chloro-2-fluorobenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic route, purification methodologies, and analytical characterization, presenting data in a structured format for ease of reference and comparison.

Introduction

This compound is a substituted aromatic sulfonyl chloride of significant interest in medicinal chemistry and drug discovery. Its utility as a building block stems from the presence of multiple reactive sites, allowing for diverse chemical modifications in the synthesis of complex molecules. Accurate and efficient synthesis and purification protocols are therefore crucial for researchers and drug development professionals.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the electrophilic aromatic substitution reaction of 2-chloro-1-fluorobenzene with chlorosulfonic acid. This process, known as chlorosulfonation, introduces the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring.

Reaction Principle

The chlorosulfonation of 2-chloro-1-fluorobenzene is an electrophilic aromatic substitution where sulfur trioxide (SO₃), generated in situ from chlorosulfonic acid, acts as the electrophile. The fluorine and chlorine substituents on the benzene ring direct the incoming electrophile, with the primary product being the this compound isomer due to steric and electronic effects.

Experimental Protocol: Chlorosulfonation of 2-Chloro-1-fluorobenzene

Materials:

-

2-Chloro-1-fluorobenzene

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloro-1-fluorobenzene (1.0 equivalent).

-

Cool the flask to 0-5 °C using an ice bath.

-

Slowly add chlorosulfonic acid (3.0-5.0 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0-5 °C.

-

In a separate large beaker, prepare a mixture of crushed ice and water.

-

Slowly and carefully, pour the reaction mixture onto the ice-water mixture with vigorous stirring to quench the excess chlorosulfonic acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Safety Precautions: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves, safety goggles, and a lab coat.

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting material, isomeric byproducts, and sulfonic acid impurities. Purification is essential to obtain a high-purity final product suitable for subsequent applications.

Purification Methodologies

Two primary methods for the purification of this compound are vacuum distillation and recrystallization.

Fractional distillation under reduced pressure is an effective method for purifying liquid sulfonyl chlorides. This technique separates compounds based on their boiling points.

Experimental Protocol:

-

Set up a fractional distillation apparatus suitable for vacuum operation.

-

Transfer the crude this compound to the distillation flask.

-

Slowly reduce the pressure and begin heating the distillation flask.

-

Collect the fraction corresponding to the boiling point of this compound. The boiling point is approximately 135-138 °C at 10 mmHg.

-

Monitor the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

If the sulfonyl chloride is a solid at room temperature or can be induced to crystallize, recrystallization is a powerful purification technique. The choice of solvent is critical for successful recrystallization.

Experimental Protocol:

-

Dissolve the crude solid in a minimum amount of a suitable hot solvent or solvent mixture (e.g., hexanes/ethyl acetate).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

| Parameter | Value |

| Molecular Formula | C₆H₃Cl₂FO₂S |

| Molecular Weight | 229.06 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Boiling Point | ~135-138 °C at 10 mmHg |

| Melting Point | Not consistently reported; may be a low-melting solid |

| Density | ~1.58 g/mL at 25 °C |

Table 1: Physicochemical Properties of this compound

| Reaction Step | Parameter | Typical Value |

| Chlorosulfonation | Reactant Ratio (Acid:Arene) | 3:1 to 5:1 |

| Reaction Temperature | 0 °C to Room Temperature | |

| Reaction Time | 12 - 24 hours | |

| Typical Yield (Crude) | 70 - 85% | |

| Purification | Purity after Distillation | >97% |

| Purity after Recrystallization | >98% |

Table 2: Synthesis and Purification Parameters

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification Logic

Caption: Decision logic for the purification of the target compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons.

-

¹³C NMR will confirm the number of unique carbon atoms in the molecule.

-

¹⁹F NMR will show a signal corresponding to the fluorine atom.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and confirm its molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the S=O bonds (typically around 1380 and 1180 cm⁻¹) and the C-S bond.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The chlorosulfonation of 2-chloro-1-fluorobenzene is a reliable synthetic route, and subsequent purification by vacuum distillation or recrystallization can yield a high-purity product. Adherence to the outlined protocols and safety precautions is essential for the successful and safe synthesis of this important chemical intermediate.

Spectroscopic Characterization of 3-Chloro-2-fluorobenzenesulfonyl chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Chloro-2-fluorobenzenesulfonyl chloride (CAS No. 351003-48-0), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed predicted spectroscopic data (NMR, IR, and MS) and standardized experimental protocols for its characterization.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₃Cl₂FO₂S[1]

-

Molecular Weight: 229.06 g/mol [1]

-

Appearance: Colorless to light orange or yellow clear liquid[2]

-

Boiling Point: 287 °C

-

Density: 1.584 g/mL at 25 °C[1]

-

Refractive Index: n20/D 1.5540[1]

Predicted Spectroscopic Data

Due to the limited availability of public domain experimental spectra for this compound, the following data are predicted based on established spectroscopic principles and data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| 7.9 - 8.1 | m |

| 7.6 - 7.8 | m |

| 7.3 - 7.5 | m |

| ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) |

| 158 - 162 (d, J_CF) |

| 138 - 142 |

| 135 - 138 |

| 130 - 133 |

| 125 - 128 (d, J_CF) |

| 120 - 123 (d, J_CF) |

| ¹⁹F NMR (Predicted) |

| Chemical Shift (δ, ppm) |

| -110 to -120 |

Infrared (IR) Spectroscopy

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| SO₂ Asymmetric Stretch | 1380 - 1400 |

| SO₂ Symmetric Stretch | 1180 - 1200 |

| C=C Aromatic Stretch | 1570 - 1600 |

| C-F Stretch | 1200 - 1300 |

| C-Cl Stretch | 750 - 800 |

| S-Cl Stretch | 500 - 600 |

Mass Spectrometry (MS)

| Ion | Predicted m/z |

| [M]⁺ | 228, 230, 232 |

| [M-SO₂Cl]⁺ | 129, 131 |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

A sample of 5-10 mg of this compound should be dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans. For ¹³C NMR, a proton-decoupled experiment is standard. For ¹⁹F NMR, a standard single-pulse experiment can be used with a suitable reference standard like CFCl₃.

IR Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform or carbon tetrachloride) can be analyzed in a liquid cell. The spectrum should be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra can be acquired using a mass spectrometer with electron ionization (EI) or chemical ionization (CI). For EI-MS, the sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatograph, and bombarded with a beam of electrons (usually at 70 eV). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected. The molecular ion peak and characteristic fragmentation pattern can be used to confirm the structure of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility and Reactivity of 3-Chloro-2-fluorobenzenesulfonyl chloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluorobenzenesulfonyl chloride (CAS No: 351003-48-0) is a substituted aromatic sulfonyl chloride that serves as a critical intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its trifunctional nature, featuring chloro, fluoro, and sulfonyl chloride moieties on a benzene ring, offers a versatile platform for the synthesis of complex molecules. The sulfonyl chloride group is a highly reactive electrophilic center, readily undergoing nucleophilic substitution to form sulfonamides, sulfonate esters, and other sulfur-containing compounds.[2][3]

This guide provides a comprehensive overview of the physicochemical properties, solubility profile, and reactivity of this compound. It includes detailed experimental protocols for solubility determination and a representative synthetic transformation, alongside graphical workflows to aid in experimental design and execution.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₂FO₂S | [1][4] |

| Molecular Weight | 229.06 g/mol | [4][5] |

| Appearance | Colorless to light orange/yellow clear liquid | [1][4] |

| CAS Number | 351003-48-0 | [4][5] |

| Density | 1.584 g/mL at 25 °C | [4][5] |

| Boiling Point | 287 °C | [4][6] |

| Refractive Index | n20/D 1.5540 | [4][5] |

| Flash Point | >110 °C (>230 °F) | [4][5] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1][4] |

Solubility Profile

Understanding the solubility of this compound is crucial for designing homogeneous reaction mixtures, optimizing reaction rates, and developing effective purification strategies.

Qualitative Solubility

Publicly available quantitative solubility data is limited. However, based on its chemical structure and information on similar sulfonyl chlorides, a qualitative solubility profile can be established. The compound is generally soluble in common aprotic organic solvents but reacts with protic solvents.[2][6][7]

| Solvent Class | Examples | Solubility | Notes |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | Generally good solvents for sulfonyl chlorides.[2] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Soluble | Commonly used in reactions involving sulfonyl chlorides. |

| Aprotic Polar Solvents | Acetone, Acetonitrile | Soluble | Good solvents for dissolving the polar sulfonyl chloride.[2] |

| Aqueous Solvents | Water | Insoluble (Reacts) | Hydrolyzes to form the corresponding sulfonic acid.[4][6] |

| Alcohols | Methanol, Ethanol | Reacts | Reacts to form sulfonate esters.[2] |

Factors Influencing Solubility

-

Polarity : The polar sulfonyl chloride group (-SO₂Cl) enhances solubility in polar organic solvents.[2]

-

Hydrophobicity : The substituted benzene ring is hydrophobic, which limits solubility in water.[2]

-

Reactivity : The high reactivity of the sulfonyl chloride group leads to solvolysis (reaction with the solvent) in protic solvents like water and alcohols, rather than simple dissolution.[7] This compound is noted to be moisture sensitive.[1][4]

Reactivity Profile

This compound is a highly reactive electrophile, a characteristic property of sulfonyl chlorides.[2] The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring increases the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.[3]

General Reactivity with Nucleophiles

The primary reaction pathway involves the displacement of the chloride ion from the sulfonyl group by a nucleophile.

Caption: General Nucleophilic Substitution Reaction.

Key Reactions

| Reaction Type | Nucleophile | Product | Significance |

| Sulfonamide Formation | Primary/Secondary Amines (R-NH₂, R₂NH) | Sulfonamides | A cornerstone reaction for synthesizing a vast number of biologically active compounds and pharmaceuticals.[8][9][10] |

| Sulfonate Ester Formation | Alcohols (R-OH) | Sulfonate Esters | Useful for creating leaving groups in subsequent reactions or as final products.[2] |

| Hydrolysis | Water (H₂O) | 3-Chloro-2-fluorobenzenesulfonic acid | A common decomposition pathway, especially in the presence of moisture. The low solubility in water can sometimes protect the bulk material from rapid hydrolysis.[4][11] |

| Reaction with Fluoride | Fluoride ions (F⁻) | 3-Chloro-2-fluorobenzenesulfonyl fluoride | Can be used to synthesize sulfonyl fluorides, which have unique reactivity profiles.[12] |

Stability and Hazardous Reactions

-

Stability : The compound is stable under recommended storage conditions (cool, dry, inert atmosphere).[1][4]

-

Moisture Sensitivity : It is sensitive to moisture and will hydrolyze upon contact with water, liberating corrosive hydrogen chloride (HCl) gas.[4][13]

-

Corrosivity : Classified as a corrosive substance that causes severe skin burns and eye damage.[4][5][14] Handling requires appropriate personal protective equipment (PPE).[15]

-

Incompatibilities : Avoid contact with strong bases, amines, and alcohols, as these will react exothermically.[13]

Experimental Protocols

The following section details standardized procedures for determining solubility and for the synthesis of sulfonamides.

Protocol for Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.[7]

-

Preparation : Add approximately 10-20 mg of this compound to a dry test tube.

-

Solvent Addition : Add 1 mL of the selected anhydrous solvent to the test tube.

-

Agitation : Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.

-

Observation : Visually inspect the solution against a contrasting background.

-

Soluble : The liquid appears as a single clear phase.

-

Partially Soluble/Reacts : The mixture appears cloudy, or evidence of reaction (e.g., gas evolution) is observed.

-

Insoluble : The compound remains as a distinct liquid phase.

-

-

Record : Document the observations for each solvent tested.

Protocol for Quantitative Solubility Determination (Gravimetric Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.[7]

-

Saturation : Add an excess amount of this compound to a known volume of the selected anhydrous solvent in a sealable vial. The presence of undissolved solute is essential.

-

Equilibration : Seal the vial and place it in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C). Agitate for 24-48 hours to ensure equilibrium is reached.

-

Separation : Allow the vial to stand at the equilibrium temperature for at least one hour to let the excess solute settle.

-

Sampling : Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed or temperature-equilibrated pipette.

-

Solvent Evaporation : Transfer the aliquot to a pre-weighed container (e.g., vial or evaporating dish). Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that does not degrade the solute.

-

Mass Determination : Weigh the container with the solid residue on an analytical balance.

-

Calculation :

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container.

-

Express solubility in desired units (e.g., mg/mL or g/100 mL).

-

References

- 1. This compound CAS#: 351003-48-0 [amp.chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound 97 351003-48-0 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Safe Handling, Storage, and Use of 3-Chloro-2-fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and storage protocols for 3-Chloro-2-fluorobenzenesulfonyl chloride (CAS No: 351003-48-0). The information herein is intended to equip laboratory personnel with the necessary knowledge to mitigate risks and ensure safe operational procedures when working with this reactive chemical compound.

Chemical and Physical Properties

This compound is a halogenated aromatic sulfonyl chloride. Its physical and chemical properties are summarized in the table below. It is important to note that there are some discrepancies in the reported physical state and boiling point in available literature, which may be due to differences in purity or measurement conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Cl₂FO₂S | [1] |

| Molecular Weight | 229.06 g/mol | |

| Appearance | Colorless to light yellow crystal or powder; or clear liquid | [1][2][3] |

| Melting Point | ~82-83 °C | [2] |

| Boiling Point | ~210-215 °C; 287 °C | [1][2] |

| Density | 1.584 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.5540 | [1] |

| Flash Point | >110 °C (>230 °F) - closed cup | |

| Solubility | Soluble in common organic solvents; hydrolyzes in water | [1][2] |

| Sensitivity | Moisture sensitive | [1][3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS pictograms and hazard statements are crucial for understanding the primary risks associated with this chemical.

| GHS Pictogram | GHS Classification | Hazard Statement |

|

| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage.[3] |

| Serious Eye Damage/Eye Irritation, Category 1 | H314: Causes severe skin burns and eye damage. | |

| Corrosive to metals, Category 1 | H290: May be corrosive to metals.[3] |

Signal Word: Danger [3]

Safe Handling and Personal Protective Equipment (PPE)

Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

-

Ensure that eyewash stations and safety showers are in close proximity to the workstation.[4][5]

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended PPE for handling this compound.

Caption: Recommended Personal Protective Equipment for handling this compound.

General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[4][5]

-

Handle in an inert gas atmosphere (e.g., nitrogen or argon) due to moisture sensitivity.[1][3]

-

Wash hands thoroughly after handling.[4]

-

Use only non-sparking tools.[6]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Storage Requirements

Proper storage is critical to maintain the stability of this compound and to prevent hazardous reactions.

-

Temperature: Store in a cool, dry, and well-ventilated place.[4] Recommended storage temperature is between 2-8°C.[1]

-

Atmosphere: Store under an inert gas (nitrogen or argon).[1][3]

-

Container: Keep container tightly closed in a corrosive resistant container with a resistant inner liner.[4]

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and moisture.[4]

The following diagram illustrates the key storage considerations.

Caption: Key storage requirements for this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4] Seek immediate medical attention.[4] |

| Skin Contact | Take off immediately all contaminated clothing.[4] Rinse skin with water or shower.[4] Seek immediate medical attention.[4] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[4] If not breathing, give artificial respiration.[4] Seek immediate medical attention.[4] |

| Ingestion | Rinse mouth.[3] Do NOT induce vomiting.[3] Seek immediate medical attention.[4] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or chemical foam.[4]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[7] Contact with water should be avoided as it hydrolyzes the compound.[1]

-

Specific Hazards: Thermal decomposition can produce toxic and irritating gases and vapors, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

The following workflow outlines the general procedure for managing a spill.

Caption: Workflow for responding to a spill of this compound.

Experimental Protocols

While specific experimental procedures will vary depending on the research context, the following are generalized protocols for common manipulations of reactive sulfonyl chlorides, adapted for this compound.

Protocol for Quenching and Work-up

This protocol describes a general method for safely quenching a reaction mixture containing unreacted this compound.

-

Preparation:

-

Ensure all necessary PPE is worn.

-

Conduct the procedure in a chemical fume hood.

-

Prepare a quenching solution. A dilute aqueous solution of a base such as sodium bicarbonate or a nucleophilic amine like diethylamine in an appropriate solvent can be used. The choice of quenching agent will depend on the reaction solvent and other components in the mixture.

-

-

Quenching Procedure:

-

Cool the reaction mixture in an ice bath to control any exothermic reaction during quenching.

-

Slowly add the quenching solution dropwise to the cooled reaction mixture with vigorous stirring.

-

Monitor for any signs of an uncontrolled reaction, such as excessive heat generation or gas evolution.

-

Once the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir.

-

-

Work-up:

-

Proceed with the standard aqueous work-up for your specific reaction. This may involve partitioning the mixture between an organic solvent and water, followed by separation of the layers.

-

Wash the organic layer with brine and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to isolate the crude product.

-

Protocol for Disposal of Contaminated Materials

All materials contaminated with this compound must be treated as hazardous waste.

-

Solid Waste:

-

Contaminated items such as gloves, absorbent materials, and filter paper should be placed in a clearly labeled, sealed container for hazardous waste disposal.

-

-

Liquid Waste:

-

Unused or waste solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.

-

Do not mix with incompatible waste streams.

-

-

Disposal:

-

Dispose of all waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[4]

-

Chemical Incompatibility

Understanding the chemical incompatibilities of this compound is crucial for preventing dangerous reactions.

Caption: Chemical incompatibility chart for this compound.

This technical guide is intended as a resource for trained laboratory personnel. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional safety policies and procedures.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 351003-48-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

Navigating the Synthesis and Procurement of 3-Chloro-2-fluorobenzenesulfonyl Chloride: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 28, 2025 – In the landscape of pharmaceutical research and drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 3-Chloro-2-fluorobenzenesulfonyl chloride, a key intermediate, is gaining prominence for its utility in creating complex molecules, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth overview of its suppliers, pricing, synthesis, and key reactions, tailored for researchers, scientists, and professionals in drug development.

I. Sourcing and Procurement: A Comparative Landscape

A variety of chemical suppliers offer this compound (CAS No. 351003-48-0), with variations in purity, quantity, and pricing. Researchers should consider these factors based on their specific experimental needs, from small-scale laboratory synthesis to larger-scale production. Below is a comparative summary of offerings from prominent suppliers.

| Supplier | Product Number | Purity | Quantity | Price (USD) | Notes |

| TCI America | C2553 | >98.0% (GC) | 5g | Contact for pricing | Also available in 25g packaging. |

| Sigma-Aldrich | 558672 | 97% | 1g | Contact for pricing | - |

| Ambeed | A664620 | - | 25g | $43 | - |

| American Custom Chemicals Corporation | HCH0021492 | - | 1g | $692.46 | - |

| ChemicalBook | - | - | - | Varies | Lists multiple suppliers and pricing. |

| Oakwood Chemical | 021393 | - | - | Contact for pricing | - |

| Research Scientific | SA/558672-1G | 97% | 1g | Contact for pricing | - |

Note: Pricing is subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current information.

II. Synthesis of this compound

The synthesis of this compound can be effectively achieved through a Sandmeyer-type reaction, starting from the readily available 3-chloro-2-fluoroaniline. A modern and safer approach utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable and solid sulfur dioxide surrogate. This method avoids the direct handling of gaseous SO2.

Experimental Protocol: Synthesis via Sandmeyer-Type Chlorosulfonylation

This protocol is adapted from a general procedure for the synthesis of arylsulfonyl chlorides from anilines.

Materials:

-

3-Chloro-2-fluoroaniline

-

1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)

-

Copper(I) chloride (CuCl)

-

Hydrochloric acid (HCl), aqueous solution

-

Acetonitrile (MeCN)

-

tert-Butyl nitrite

-

Chlorinated Polyethylene (CPE)

-

Sulfamic acid, aqueous solution

-

Water

Procedure:

-

In a well-ventilated fume hood, combine 3-chloro-2-fluoroaniline (1.0 equiv), DABSO (0.6 equiv), and CuCl (0.1 equiv) in a mixture of acetonitrile and aqueous hydrochloric acid (32%).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add tert-butyl nitrite (1.1 equiv) to the cooled suspension. The addition should be controlled to maintain the reaction temperature.

-

Allow the reaction to stir at 0°C for 15-30 minutes, monitoring the consumption of the starting aniline by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, add CPE to the reaction mixture, followed by quenching with an aqueous solution of sulfamic acid to neutralize any remaining diazonium salt.

-

Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

III. Key Reactions and Applications in Drug Discovery

This compound is a versatile reagent, primarily used for the synthesis of sulfonamides through its reaction with primary or secondary amines. The resulting sulfonamide moiety is a common feature in a multitude of clinically approved drugs.

Experimental Protocol: General Synthesis of Sulfonamides

Materials:

-

This compound

-

Primary or secondary amine (1.0 - 1.2 equiv)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pyridine or triethylamine (1.5 - 2.0 equiv)

-

Water

-

1M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a clean, dry round-bottom flask, dissolve the amine in anhydrous DCM.

-

Add the base (pyridine or triethylamine) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.0 equiv) in anhydrous DCM to the cooled amine solution.

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure N-substituted-3-chloro-2-fluorobenzenesulfonamide.

Application in Kinase Inhibitor Synthesis

The chloro and fluoro substituents on the phenyl ring of this compound can impart desirable properties to drug candidates, such as increased metabolic stability and enhanced binding affinity to target proteins. A notable example of a structurally related building block is 3-chloro-4-fluoroaniline, which is a key intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer. This suggests the potential of this compound in the synthesis of novel kinase inhibitors.

The general role of such inhibitors is to block the signaling pathways that promote cell proliferation and survival in cancer cells. For instance, inhibitors of the Epidermal Growth Factor Receptor (EGFR) pathway prevent the downstream signaling cascade that leads to tumor growth.

IV. Conclusion

This compound serves as a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals. Its procurement from various suppliers allows for flexibility in research and development, while its synthesis via modern, safer protocols enhances its accessibility. The ability to readily form sulfonamides and the potential to introduce favorable physicochemical properties make it a compound of significant interest for medicinal chemists aiming to design the next generation of therapeutic agents. This guide provides a foundational resource for researchers to effectively source, synthesize, and utilize this important chemical intermediate.

3-Chloro-2-fluorobenzenesulfonyl Chloride: A Comprehensive Technical Review of Its Applications in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene ring, imparts distinct chemical properties that are highly sought after in the design and synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the electron-withdrawing fluorine and chlorine atoms influences the reactivity of the sulfonyl chloride moiety, making it a key intermediate for the construction of a diverse array of sulfonamide and sulfonate ester derivatives. This technical guide provides an in-depth review of the applications of this compound, with a focus on its role in the synthesis of bioactive compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₂FO₂S | |

| Molecular Weight | 229.06 g/mol | |

| CAS Number | 351003-48-0 | |

| Appearance | Colorless to light orange/yellow clear liquid | [1][2] |

| Density | 1.584 g/mL at 25 °C | |

| Boiling Point | 287 °C | [1] |

| Refractive Index | n20/D 1.5540 | |

| Solubility | Soluble in common organic solvents; hydrolyzes in water | [1] |

| Hazard Class | 8 (Corrosive) | [1] |

Synthesis of this compound

A general workflow for such a synthesis is depicted below. This process typically starts with the appropriately substituted aniline, in this case, 3-chloro-2-fluoroaniline.

Caption: General workflow for the synthesis of this compound.

Core Applications in Synthesis

The primary application of this compound lies in its facile reaction with nucleophiles, particularly primary and secondary amines, to form sulfonamides. The sulfonamide functional group is a key pharmacophore found in a wide range of clinically important drugs, including antibiotics, diuretics, and anticonvulsants.

The logical progression from this versatile building block to a potential drug candidate is illustrated in the following diagram.

Caption: Application of this compound in drug discovery.

Synthesis of N-Substituted-3-chloro-2-fluorobenzenesulfonamides

The reaction of this compound with amines is a robust and high-yielding transformation. Below is a representative experimental protocol for the synthesis of an N-aryl sulfonamide.

Reaction Scheme:

(A generic reaction scheme showing this compound reacting with an aniline to form the corresponding sulfonamide)

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-3-chloro-2-fluorobenzenesulfonamide

This protocol is a representative example adapted from general procedures for sulfonamide synthesis.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyaniline (1.05 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-methoxyaniline (1.05 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add pyridine (2.0 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-(4-methoxyphenyl)-3-chloro-2-fluorobenzenesulfonamide.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 85-95% |

| Physical State | White to off-white solid |

| ¹H NMR | Consistent with the expected structure |

| ¹³C NMR | Consistent with the expected structure |

| Mass Spec (HRMS) | Calculated and found values for [M+H]⁺ are in agreement |

Applications in Kinase Inhibitor Synthesis

The sulfonamide moiety is a prevalent feature in many kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases. The 3-chloro-2-fluorobenzenesulfonyl scaffold can be strategically employed to explore the structure-activity relationship (SAR) of novel kinase inhibitors. The specific substitution pattern can influence the binding affinity and selectivity of the inhibitor for the target kinase. While a specific FDA-approved drug has not been publicly identified as being synthesized from this exact starting material, the patent literature contains numerous examples of structurally related compounds used in the development of kinase inhibitors.

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of a wide range of organic compounds. Its primary utility lies in the straightforward and efficient formation of sulfonamides, which are key functional groups in numerous pharmaceuticals and agrochemicals. The presence of both chlorine and fluorine atoms on the aromatic ring provides medicinal chemists with a unique tool to fine-tune the electronic and steric properties of target molecules, thereby influencing their biological activity. The detailed experimental protocol provided serves as a practical guide for researchers to utilize this versatile building block in their synthetic endeavors. As the demand for novel and effective bioactive molecules continues to grow, the importance of key intermediates like this compound in drug discovery and development is expected to increase.

References

An In-depth Technical Guide to the Thermochemical Properties of 3-Chloro-2-fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical and physical property data for 3-Chloro-2-fluorobenzenesulfonyl chloride. Due to the absence of specific experimental thermochemical data in the public domain for this compound, this guide also details established methodologies for its estimation and experimental determination. Furthermore, a plausible synthetic pathway is outlined.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₂FO₂S | |

| Molecular Weight | 229.06 g/mol | |

| CAS Number | 351003-48-0 | |

| Appearance | Colorless to light yellow crystal or powder | [1] |

| Melting Point | ~82-83 °C | [1] |

| Boiling Point | ~210-215 °C | [1] |

| Density | 1.584 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5540 | |

| Solubility | Soluble in common organic solvents | [1] |

Thermochemical Data of a Related Compound: Benzenesulfonyl Chloride

To provide a frame of reference, the thermochemical properties of the parent compound, benzenesulfonyl chloride, are presented below. This data can serve as a baseline for theoretical estimations of the properties of its substituted derivatives.

| Property | Value |

| Molecular Formula | C₆H₅ClO₂S |

| Molecular Weight | 176.62 g/mol |

| Enthalpy of Formation (Liquid) | -389.1 kJ/mol |

| Enthalpy of Formation (Gas) | -334.7 kJ/mol |

| Enthalpy of Combustion (Liquid) | -3094.1 kJ/mol |

Note: The values for benzenesulfonyl chloride are sourced from various chemical databases and may vary slightly between sources. They are provided here for comparative purposes.

Estimation of Thermochemical Properties

In the absence of experimental data, computational methods are invaluable for estimating the thermochemical properties of molecules like this compound.

Computational Methods: High-level ab initio quantum mechanical calculations, such as Density Functional Theory (DFT) and Coupled Cluster (CC) methods, can predict thermochemical properties with reasonable accuracy. These methods model the electronic structure of the molecule to calculate its total energy, from which properties like the enthalpy of formation can be derived.

Group Additivity Methods: Benson's Group Additivity method is a well-established empirical approach for estimating thermochemical properties. This method assumes that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups. While highly effective for many organic compounds, the accuracy for complex, multifunctional molecules like this compound may be limited by the availability of group parameters for the specific arrangement of substituents on the aromatic ring.

Experimental Determination of Thermochemical Properties

The primary experimental technique for determining the enthalpy of formation of organic compounds is bomb calorimetry .

Experimental Protocol: Bomb Calorimetry

A general protocol for determining the standard enthalpy of combustion, from which the enthalpy of formation is calculated, is as follows:

-

Sample Preparation: A precisely weighed sample of the compound (typically in pellet form) is placed in a crucible inside a high-pressure vessel, the "bomb." A known amount of a combustible material with a known heat of combustion, such as benzoic acid, is often used as a combustion aid.

-

Assembly and Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm). A small, known amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise. The temperature is recorded until it reaches a maximum and then begins to cool.

-

Calculation: The heat capacity of the calorimeter is determined by calibrating it with a substance of a known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the observed temperature change, taking into account the heat capacity of the calorimeter and any contributions from the fuse wire and combustion aids. The standard enthalpy of formation is then derived using Hess's Law.

Caption: Workflow for Bomb Calorimetry.

Synthesis Pathway

A common and versatile method for the synthesis of aryl sulfonyl chlorides is the Sandmeyer reaction . This reaction typically involves the diazotization of an aromatic amine followed by a copper-catalyzed reaction with sulfur dioxide. A plausible synthesis for this compound would therefore start from 3-Chloro-2-fluoroaniline.

The general steps for this synthesis are:

-

Diazotization: The starting aniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

-

Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) in the presence of a copper(I) or copper(II) salt catalyst. This results in the formation of the sulfonyl chloride.

-

Work-up and Purification: The reaction mixture is typically poured into ice-water, and the crude sulfonyl chloride is extracted with an organic solvent. The product is then purified by distillation or crystallization.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 3-Chloro-2-fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-chloro-2-fluorobenzenesulfonyl chloride as a key reagent in the synthesis of a diverse range of sulfonamides. Sulfonamides are a critical class of compounds in drug discovery and development, exhibiting a wide spectrum of biological activities. This document outlines the general reaction, experimental protocols, and key considerations for the successful synthesis of N-substituted-3-chloro-2-fluorobenzenesulfonamides.

Introduction

This compound is a versatile building block for the synthesis of sulfonamides. The presence of the chloro and fluoro substituents on the benzene ring can influence the physicochemical properties and biological activity of the final sulfonamide derivatives. The general reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride.

A variety of bases, such as pyridine or triethylamine, are typically employed to neutralize the HCl byproduct and drive the reaction to completion. The choice of solvent is also crucial and often depends on the solubility of the reactants and the reaction temperature. Common solvents include dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF).

Reaction Pathway and Experimental Workflow

The synthesis of sulfonamides from this compound follows a well-established reaction pathway. The process can be visualized as a straightforward workflow from starting materials to the final purified product.

Caption: General workflow for the synthesis of sulfonamides.

Experimental Protocols

The following protocols provide a general framework for the synthesis of sulfonamides using this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Synthesis of N-Aryl-3-chloro-2-fluorobenzenesulfonamides

This protocol is exemplified by the reaction with an aniline derivative.

Materials:

-

This compound

-

Substituted aniline

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 eq) in dichloromethane.

-

Add pyridine (1.1 to 1.5 eq) to the solution and stir at room temperature.

-

In a separate flask, dissolve this compound (1.0 to 1.2 eq) in dichloromethane.

-

Slowly add the sulfonyl chloride solution to the stirring amine solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by appropriate analytical techniques (e.g., NMR, MS, IR).

Protocol 2: General Synthesis of N-Alkyl-3-chloro-2-fluorobenzenesulfonamides

This protocol is suitable for the reaction with primary or secondary alkylamines.

Materials:

-

This compound

-

Alkylamine

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Acetonitrile or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve the alkylamine (1.0 eq) and triethylamine (1.2 to 2.0 eq) in acetonitrile or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 to 1.1 eq) in the same solvent to the cooled amine solution.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-12 hours, monitoring by TLC.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent.

-

Purify the crude product by flash column chromatography on silica gel.

-

Confirm the structure and purity of the final product.

Data Summary

While specific yield data for a wide range of amines with this compound is not extensively available in the public literature, the synthesis is generally expected to proceed with moderate to high yields, depending on the nucleophilicity and steric hindrance of the amine. A patent (WO2021165346A1) describes the synthesis of a complex sulfonamide, N-(3-(2-aminoquinazolin-6-yl)-2,4-difluorophenyl)-3-chloro-2-fluorobenzenesulfonamide, which indicates the feasibility of using this reagent with highly functionalized anilines.

| Amine Type | General Reaction Conditions | Expected Yield Range |

| Primary Arylamines | Pyridine, DCM, 0 °C to RT | Moderate to High |

| Secondary Arylamines | Pyridine, DCM, RT to reflux | Moderate |

| Primary Alkylamines | Et₃N, ACN or THF, 0 °C to RT | Good to Excellent |

| Secondary Alkylamines | Et₃N, ACN or THF, RT to reflux | Good |

Note: The expected yields are based on general principles of sulfonamide synthesis and may vary significantly based on the specific substrate and reaction conditions. Experimental optimization is recommended for each new substrate.

Logical Relationships in Synthesis

The success of the sulfonamide synthesis is dependent on several interconnected factors. The following diagram illustrates the logical relationship between key variables and the desired outcome.

Caption: Factors influencing sulfonamide synthesis outcome.

Safety Information

-

This compound is a corrosive and lachrymatory substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Reactions with amines are exothermic. Controlled addition of reagents, especially on a larger scale, is recommended.

-

Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.

Conclusion

This compound is a valuable reagent for the synthesis of a wide array of sulfonamides. The protocols provided herein offer a solid foundation for researchers to develop and optimize the synthesis of novel sulfonamide-based compounds for various applications in drug discovery and materials science. Careful consideration of the amine substrate, base, solvent, and temperature is crucial for achieving high yields and purity.

Application Notes and Protocols: 3-Chloro-2-fluorobenzenesulfonyl Chloride as a Derivatizing Agent for Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

In analytical chemistry and drug development, the sensitive and accurate quantification of amines is a critical task. Many amine-containing compounds, including pharmaceuticals, metabolites, and biomarkers, lack strong chromophores or fluorophores, making their direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection challenging. Chemical derivatization is a widely employed strategy to overcome this limitation. By reacting the amine with a suitable derivatizing agent, a tag is introduced that enhances detectability and can also improve chromatographic properties.

Sulfonyl chlorides are a class of reagents that react with primary and secondary amines to form stable sulfonamides. This application note details the use of 3-chloro-2-fluorobenzenesulfonyl chloride as a pre-column derivatizing agent for the analysis of amines by HPLC. The resulting sulfonamide derivatives exhibit increased hydrophobicity, which can improve retention and separation on reversed-phase columns, and the aromatic ring provides a chromophore for UV detection.

Principle of Derivatization

The derivatization reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the elimination of hydrogen chloride, which is neutralized by a base present in the reaction mixture.

Hypothetical Performance Characteristics

Due to a lack of specific published data on this compound as an analytical derivatizing agent, the following table summarizes the expected performance characteristics based on the known reactivity of similar sulfonyl chlorides. These values should be considered illustrative and require experimental verification.

| Parameter | Expected Value | Notes |

| Target Analytes | Primary and Secondary Amines | Tertiary amines and amides will not react. |

| Reaction Time | 30 - 60 minutes | Dependent on the reactivity of the amine and reaction temperature. |

| Reaction Temperature | 50 - 70 °C | Higher temperatures may be required for less reactive amines. |

| pH of Reaction | 8 - 10 | A basic medium is necessary to deprotonate the amine and neutralize the HCl byproduct. |

| Detection Method | HPLC-UV | The benzene ring of the reagent provides a chromophore. |

| Expected λmax | ~230 - 260 nm | The exact wavelength will depend on the final sulfonamide structure. |

| Limit of Detection (LOD) | Low to mid ng/mL range | This is a conservative estimate and will vary with the specific amine and instrumentation. |

| Derivative Stability | High | Sulfonamides are generally stable under typical HPLC conditions. |

Experimental Protocols

I. General Derivatization Protocol for Amines

This protocol provides a general procedure for the derivatization of a standard solution of an amine with this compound. Optimization of reaction conditions (e.g., reagent concentration, temperature, and time) is recommended for each specific amine.

Materials:

-

Amine standard

-

This compound

-

Acetonitrile (ACN), HPLC grade

-

Borate buffer (0.1 M, pH 9.0)

-

Triethylamine (TEA) or Pyridine

-

Methanol, HPLC grade

-

Deionized water

-

Microcentrifuge tubes or small glass vials

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Preparation of Reagent Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh daily.

-

Sample Preparation: Prepare a standard solution of the amine in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration.

-

Derivatization Reaction:

-

In a microcentrifuge tube, add 100 µL of the amine standard solution.

-

Add 200 µL of the 0.1 M borate buffer (pH 9.0).

-

Add 10 µL of triethylamine or pyridine to act as a base.

-

Add 100 µL of the this compound solution.

-

Vortex the mixture for 30 seconds.

-

-

Incubation: Incubate the reaction mixture at 60°C for 45 minutes in a heating block or water bath.

-

Quenching the Reaction (Optional): To consume excess reagent, 50 µL of a primary amine solution (e.g., 1 M glycine) can be added, followed by a further 10 minutes of incubation.

-

Sample Dilution and Analysis:

-

After cooling to room temperature, dilute the reaction mixture with the initial mobile phase (e.g., 1:1 with acetonitrile/water) to a suitable concentration for HPLC analysis.

-

Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

-

II. Suggested HPLC Conditions for Analysis of Derivatives

The following are starting conditions for the chromatographic separation of the amine derivatives. Method development and optimization will be necessary for specific applications.

| Parameter | Suggested Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a suitable percentage of B, then ramp up to elute the derivatives. A generic gradient could be: 0-2 min, 30% B; 2-15 min, 30-80% B; 15-17 min, 80% B; 17-18 min, 80-30% B; 18-25 min, 30% B. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Visualizations

Caption: Experimental workflow for amine derivatization.

Caption: Derivatization reaction of an amine.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |